Varlitinib

Catalog No.
S547977
CAS No.
845272-21-1
M.F
C22H19ClN6O2S
M. Wt
466.94
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Varlitinib

CAS Number

845272-21-1

Product Name

Varlitinib

IUPAC Name

4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine

Molecular Formula

C22H19ClN6O2S

Molecular Weight

466.94

InChI

InChI=1S/C22H19ClN6O2S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28)/t13-/m1/s1

InChI Key

UWXSAYUXVSFDBQ-CYBMUJFWSA-N

SMILES

CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

ASLAN001; ASLAN-001; ASLAN 001; AR 00334543; ARRY334543; ARRY-334543; ARRY543; ARRY-543; ARRY 543; Varlitinib.

Description

The exact mass of the compound Varlitinib is 466.09787 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Varlitinib acts by targeting a protein called epidermal growth factor receptor (EGFR). EGFR is involved in cell growth and proliferation. Mutations in EGFR are found in some cancers, leading to uncontrolled cell division. Varlitinib works by competitively binding to the active site of EGFR, blocking its interaction with growth factors and inhibiting downstream signaling pathways that promote cancer cell growth [1].

Understanding the precise mechanism of Varlitinib's action helps researchers develop strategies to overcome resistance to the drug, a major challenge in cancer treatment.

[1] (Jóźwicki et al., 2005)

Efficacy in Different Cancers

While Varlitinib is currently approved for lung cancer, researchers are investigating its potential effectiveness in other cancer types. This includes studies on cancers of the breast, colon, and pancreas, where EGFR mutations are also implicated [2, 3, 4].

These studies evaluate Varlitinib's ability to shrink tumors, improve survival rates, and determine its safety profile in patients with these different cancers.

[2] (Karaghiossian et al., 2015) [3] (Dienstmann et al., 2010) [4] (Moore et al., 2010)

Combination Therapies

Research is ongoing to explore the effectiveness of combining Varlitinib with other cancer therapies. This might involve combining it with chemotherapy drugs, other targeted therapies, or immunotherapy to improve treatment outcomes [5, 6].

These studies aim to determine if combination therapies can achieve better tumor control, reduce the risk of resistance, and potentially lead to more durable responses for cancer patients.

[5] (Mok et al., 2017) [6] (Sequist et al., 2015)

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.2

Exact Mass

466.09787

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Varlitinib

Dates

Modify: 2023-08-15
1. Wallace, Eli et al, Preparation of aminoquinazolines as receptor tyrosine kinase inhibitors, U.S. Pat. Appl. Publ., 20050043334, 24 Feb 2005.

Explore Compound Types